molecular formula C14H14N2O5S2 B2750581 Methyl 3-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate CAS No. 1904048-19-6

Methyl 3-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate

Cat. No.: B2750581
CAS No.: 1904048-19-6
M. Wt: 354.4
InChI Key: ILZCOUJAJVSGCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with a carboxylate group and a sulfonyl group linked to an azetidine ring, which is further connected to a pyridine ring via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate typically involves multi-step organic synthesis. One common route starts with the preparation of the thiophene-2-carboxylate core, followed by the introduction of the sulfonyl group. The azetidine ring is then synthesized and attached to the sulfonyl group. Finally, the pyridine ring is introduced via an ether linkage. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize yield. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonyl group can produce sulfides.

Scientific Research Applications

Methyl 3-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 3-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes, depending on the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzene-2-carboxylate: Similar structure but with a benzene ring instead of a thiophene ring.

    Methyl 3-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)furan-2-carboxylate: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

The uniqueness of Methyl 3-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate lies in its combination of functional groups and ring systems, which confer specific chemical and physical properties. The presence of the thiophene ring, in particular, may impart unique electronic properties that are advantageous in certain applications, such as in the development of organic semiconductors or photovoltaic materials.

Properties

IUPAC Name

methyl 3-(3-pyridin-3-yloxyazetidin-1-yl)sulfonylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5S2/c1-20-14(17)13-12(4-6-22-13)23(18,19)16-8-11(9-16)21-10-3-2-5-15-7-10/h2-7,11H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILZCOUJAJVSGCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CC(C2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.